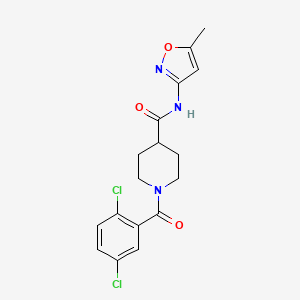
1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H17Cl2N3O3 and its molecular weight is 382.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17Cl2N3O3
- Molecular Weight : 382.24 g/mol
- CAS Number : 1251548-15-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine moiety is known to confer a range of pharmacological effects, including:
- Antimicrobial Activity : The compound exhibits potential antibacterial properties, likely through the inhibition of bacterial enzymes essential for cell wall synthesis.
- Enzyme Inhibition : It may act as an inhibitor for key enzymes such as acetylcholinesterase and urease, which are vital in various physiological processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate moderate to strong antibacterial activity against various strains. For instance, studies have shown that related compounds exhibit significant inhibitory effects against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective potency .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. A related study showed that derivatives containing the piperidine structure exhibited strong urease inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that the compound could be explored as a therapeutic agent for conditions requiring urease inhibition.
Case Studies
-
Antibacterial Screening :
A series of synthesized compounds were tested against multiple bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity with IC50 values significantly lower than traditional antibiotics . -
Enzyme Activity Evaluation :
In a comparative study involving enzyme inhibitors, the piperidine derivatives demonstrated superior inhibition rates against urease compared to established standards like thiourea . This highlights the potential of these compounds in developing new therapeutic agents targeting enzyme-related disorders.
Data Summary Table
Properties
IUPAC Name |
1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3/c1-10-8-15(21-25-10)20-16(23)11-4-6-22(7-5-11)17(24)13-9-12(18)2-3-14(13)19/h2-3,8-9,11H,4-7H2,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGCMVSDRHQOTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














